![molecular formula C19H21BrN2O3S B3445898 N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445898.png)
N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins and plays a key role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. BMS-986165 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
Target of Action
It is known to participate in palladium-catalyzed heck/suzuki cascade reactions . The compound’s role in these reactions is crucial, and it interacts with the aryl-palladium complex .
Mode of Action
N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide participates in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . The success of this transformation is attributed to the prevention of transmetalation of the aryl-palladium complex .
Biochemical Pathways
The compound is involved in the Heck/Suzuki cascade reaction pathway . This pathway is a key process in organic chemistry, leading to the formation of various complex organic compounds. The downstream effects of this pathway include the production of an array of oxindoles with excellent enantiomeric excess (ee) values .
Result of Action
The result of the compound’s action is the successful production of an array of oxindoles with excellent ee values . These oxindoles are important compounds in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Action Environment
It is known that the compound’s successful participation in the heck/suzuki cascade reaction is facilitated by endo-5-norbornene-2,3-dimethanol . This suggests that the presence of certain catalysts or reagents in the reaction environment can significantly influence the compound’s action.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its selectivity for TYK2, which may reduce the risk of off-target effects. However, its potency may also limit its usefulness in certain experiments, as higher concentrations may be required to achieve the desired effect. Additionally, the lack of information on its pharmacokinetic properties may make it difficult to interpret results from in vivo studies.
Future Directions
There are several potential future directions for research on N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases. Another potential direction is the investigation of its effects on other cytokine signaling pathways, as well as its potential use in treating neurological disorders. Further studies are also needed to determine its pharmacokinetic properties and optimal dosing regimens.
Scientific Research Applications
N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been the subject of several preclinical studies, which have demonstrated its potential as a treatment for autoimmune diseases. In a mouse model of psoriasis, treatment with N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide resulted in significant reductions in skin inflammation and epidermal thickening. Similarly, in a mouse model of lupus, N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide treatment led to a decrease in autoantibody production and improved kidney function. These results suggest that N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide may be effective in treating a range of autoimmune diseases.
properties
IUPAC Name |
N-(2-bromophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-14-6-8-16(9-7-14)26(24,25)22-12-10-15(11-13-22)19(23)21-18-5-3-2-4-17(18)20/h2-9,15H,10-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYAVCUHLYZTGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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